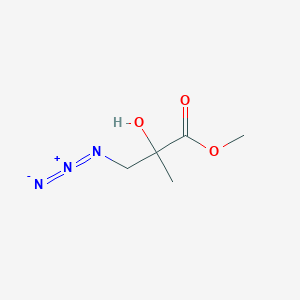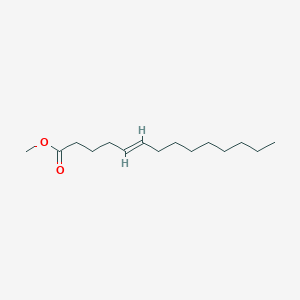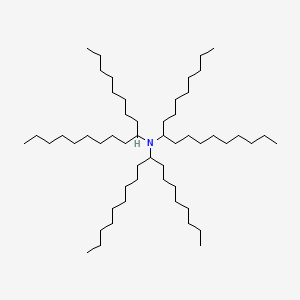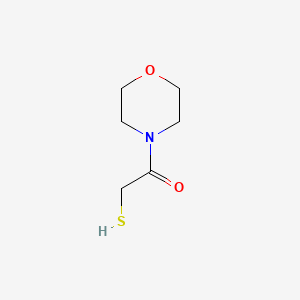
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2S It is known for its unique structure, which includes a cyclopropyl group attached to a benzene ring, along with an amino group and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Attachment to Benzene Ring: The cyclopropyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Amino Group: The amino group can be introduced via a nitration reaction followed by reduction, or through direct amination.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the sulfonamide with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The cyclopropyl group may enhance the compound’s stability and reactivity, allowing it to interact with various pathways in biological systems.
類似化合物との比較
Similar Compounds
4-amino-N-cyclopropylbenzenesulfonamide: Lacks the hydrochloride group but shares similar structural features.
4-amino-N-cyclopropylbenzene-1-sulfonamide: Similar structure but without the hydrochloride salt form.
Uniqueness
4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
1221724-29-3 |
|---|---|
分子式 |
C9H13ClN2O2S |
分子量 |
248.73 g/mol |
IUPAC名 |
4-amino-N-cyclopropylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8;/h1-2,5-6,8,11H,3-4,10H2;1H |
InChIキー |
BMWIMHHVJZRRKL-UHFFFAOYSA-N |
正規SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)
![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)



![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)

![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)

![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)

![1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B12288256.png)
